4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride
CAS No.: 1951439-28-3
Cat. No.: VC5936169
Molecular Formula: C13H14BrClN2O
Molecular Weight: 329.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951439-28-3 |
|---|---|
| Molecular Formula | C13H14BrClN2O |
| Molecular Weight | 329.62 |
| IUPAC Name | 4-bromo-5-phenylmethoxybenzene-1,2-diamine;hydrochloride |
| Standard InChI | InChI=1S/C13H13BrN2O.ClH/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9;/h1-7H,8,15-16H2;1H |
| Standard InChI Key | SQSBHKYEOLIJEC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Crystallographic Properties
The compound crystallizes as a white to light yellow solid with moderate solubility in polar organic solvents such as methanol and ethanol. Its IUPAC name, 4-bromo-5-phenylmethoxybenzene-1,2-diamine hydrochloride, reflects the substitution pattern on the benzene ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1951439-28-3 |
| Molecular Formula | |
| Molecular Weight | 329.62 g/mol |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl |
| InChIKey | SQSBHKYEOLIJEC-UHFFFAOYSA-N |
The presence of the benzyloxy group () introduces steric bulk, while the bromine atom enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions .
Spectroscopic Features
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NMR: The -NMR spectrum exhibits signals for the benzyloxy methylene protons ( 4.8–5.2 ppm) and aromatic protons of the benzene ring ( 6.5–7.5 ppm). The amine protons appear as broad singlets near 3.0–4.0 ppm.
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IR: Stretching vibrations for N-H (3350–3450 cm), C-Br (550–650 cm), and C-O (1250–1300 cm) are observed.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step functionalization of a benzene ring (Figure 1):
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Bromination: Introduction of bromine at the 5-position using -bromosuccinimide (NBS) or in the presence of a Lewis acid.
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Benzyloxy Group Installation: Reaction with benzyl chloride () under basic conditions to form the ether linkage.
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Diamine Formation: Reduction of nitro precursors (e.g., 4-nitro-5-bromo-1,2-diaminobenzene) using or .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical Challenges:
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Regioselectivity: Ensuring precise bromine and benzyloxy placement requires careful control of reaction conditions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is necessary to isolate the pure hydrochloride salt.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a precursor for:
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